

SNIPER(ABL)-058: A Chemical Probe for Targeted BCR-ABL Degradation

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Compound of Interest		
Compound Name:	Sniper(abl)-058	
Cat. No.:	B12428556	Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SNIPER(ABL)-058 is a novel heterobifunctional molecule designed as a chemical probe to induce the targeted degradation of the BCR-ABL fusion protein, the hallmark of chronic myeloid leukemia (CML). This molecule belongs to the class of Specific and Non-genetic IAP-dependent Protein Erasers (SNIPERs), which leverage the cell's own ubiquitin-proteasome system to eliminate proteins of interest. Comprised of the ABL kinase inhibitor imatinib linked to a derivative of the IAP ligand LCL161, SNIPER(ABL)-058 offers a distinct mechanism of action compared to traditional kinase inhibitors, which only block the protein's function. By physically removing the oncogenic BCR-ABL protein, SNIPER(ABL)-058 provides a powerful tool for studying the consequences of BCR-ABL ablation and presents a potential therapeutic strategy for overcoming resistance to conventional ABL inhibitors.[1]

This technical guide provides a comprehensive overview of **SNIPER(ABL)-058**, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways.

Chemical and Physical Properties

SNIPER(ABL)-058 is a chimeric molecule that conjugates imatinib, a potent inhibitor of the ABL kinase domain, to a derivative of LCL161, a ligand for the inhibitor of apoptosis protein (IAP) family of E3 ubiquitin ligases.[1] A polyethylene glycol (PEG) linker connects these two



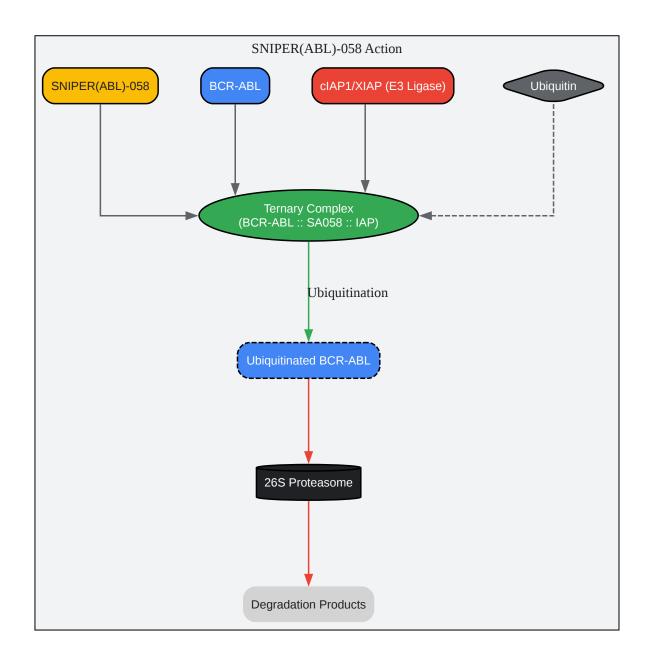
moieties, providing the necessary flexibility for the formation of a productive ternary complex between BCR-ABL and the IAP E3 ligase.

Property	Value
IUPAC Name	4-[[4-[2-[2-[2-[2-[3-[2-[(2S)-1-[(2S)-2-cyclohexyl-2-[[(2S)-2-(methylamino)propanoyl]amino]acetyl]pyrrolidin-2-yl]-1,3-thiazole-4-carbonyl]phenoxy]ethoxy]ethoxy]ethoxy]acetyl]piperazin-1-yl]methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide
Molecular Formula	C62H75N11O9S
Molecular Weight	1150.4 g/mol
CAS Number	2222354-61-0

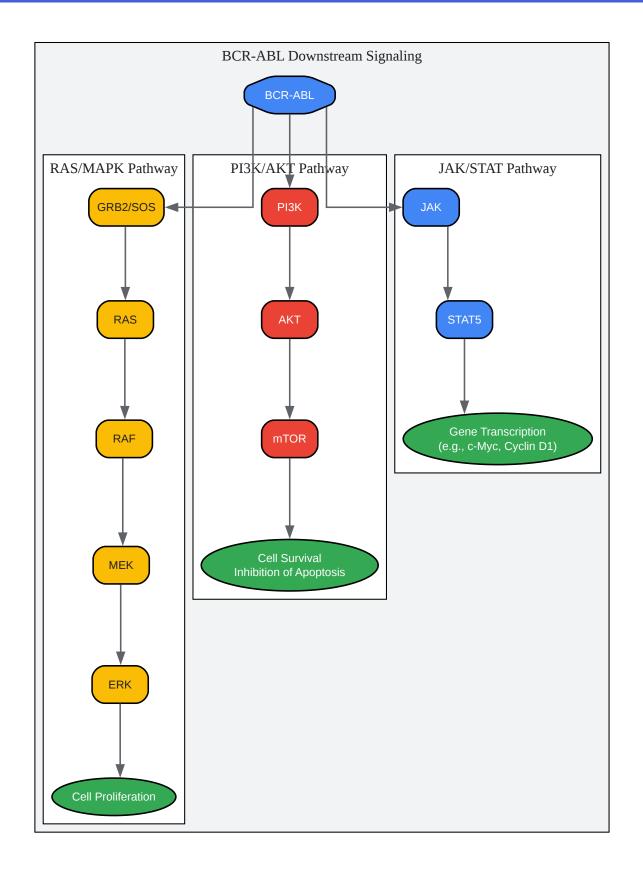
Mechanism of Action

SNIPER(ABL)-058 functions by hijacking the cellular ubiquitin-proteasome pathway to selectively degrade the BCR-ABL oncoprotein. The molecule's bivalent nature allows it to simultaneously bind to the BCR-ABL protein via its imatinib warhead and to an IAP E3 ligase (specifically cIAP1 and XIAP) through its LCL161-derived ligand.[1] This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to BCR-ABL, marking it for recognition and subsequent degradation by the 26S proteasome. The degradation of BCR-ABL leads to the downregulation of its downstream signaling pathways, ultimately inhibiting the growth and proliferation of CML cells.

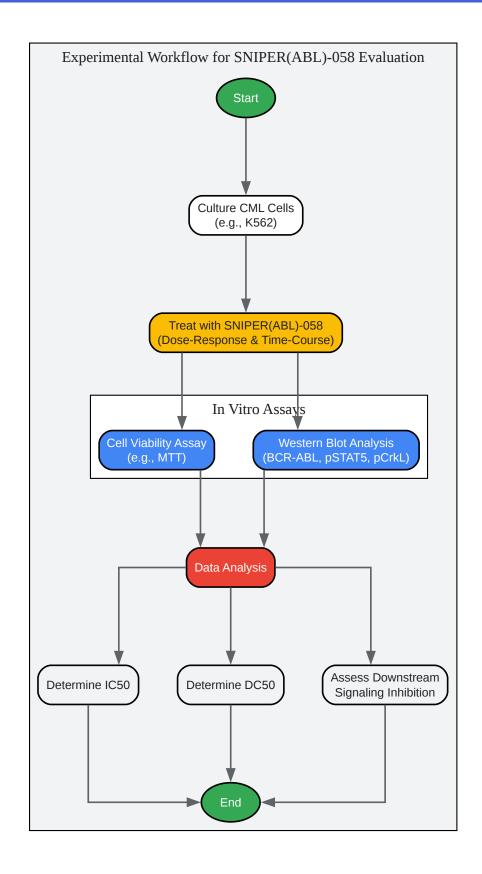












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References

- 1. Development of protein degradation inducers of oncogenic BCR-ABL protein by conjugation of ABL kinase inhibitors and IAP ligands - PMC [pmc.ncbi.nlm.nih.gov]
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